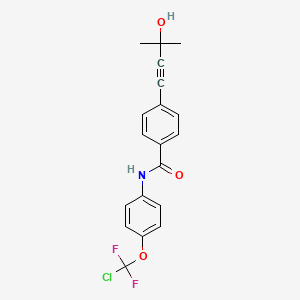![molecular formula C23H22N2O3 B15009694 2-methyl-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanamide (non-preferred name)](/img/structure/B15009694.png)
2-methyl-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanamide (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHYL-N-(1-METHYL-16,18-DIOXO-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)PROPANAMIDE is a complex organic compound with a unique pentacyclic structure
Métodos De Preparación
The synthesis of 2-METHYL-N-(1-METHYL-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)PROPANAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pentacyclic structure, followed by the introduction of functional groups through various chemical reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the compound. Common reagents include sodium hydroxide and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-METHYL-N-(1-METHYL-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for treating certain diseases.
Industry: The compound’s chemical properties make it valuable in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 2-METHYL-N-(1-METHYL-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)PROPANAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and activity at different biological sites.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-METHYL-N-(1-METHYL-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)PROPANAMIDE stands out due to its unique pentacyclic structure and functional group arrangement. Similar compounds include:
- 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
- 2-(15-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl benzoate
- Methyl 2-[(15R,19S)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]benzoate
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 2-METHYL-N-(1-METHYL-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)PROPANAMIDE.
Propiedades
Fórmula molecular |
C23H22N2O3 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2-methyl-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanamide |
InChI |
InChI=1S/C23H22N2O3/c1-12(2)20(26)24-25-21(27)18-17-13-8-4-6-10-15(13)23(3,19(18)22(25)28)16-11-7-5-9-14(16)17/h4-12,17-19H,1-3H3,(H,24,26) |
Clave InChI |
BVIJRWAUNDSYAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NN1C(=O)C2C3C4=CC=CC=C4C(C2C1=O)(C5=CC=CC=C35)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15009618.png)
![6-Amino-4-(2-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15009619.png)
![N-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B15009621.png)
![N-(4-methylbenzyl)-N'-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B15009636.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B15009637.png)
![5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B15009641.png)

![N-[1-(Adamantan-1-YL)ethyl]-5-(4-methanesulfonylpiperazin-1-YL)-2-nitroaniline](/img/structure/B15009659.png)
![5-amino-3-[(Z)-1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15009666.png)
![2-{[6-Amino-3,5-dicyano-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B15009672.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}heptanamide](/img/structure/B15009678.png)
![propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15009680.png)

